

structural comparison of methanophenazine from different methanogenic species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methanophenazine**

Cat. No.: **B1232985**

[Get Quote](#)

Methanophenazine: A Structural Comparison Across Methanogenic Archaea

A deep dive into the structural nuances of a key electron carrier in methanogenesis, this guide offers a comparative analysis of **methanophenazine** structures identified in various methanogenic species. Supplemented with detailed experimental data and protocols, it serves as a crucial resource for researchers in microbiology, bioenergetics, and drug development.

Methanophenazine, a vital membrane-bound electron carrier, plays a pivotal role analogous to that of quinones in the respiratory chains of bacteria and eukaryotes. Its presence and structure, however, are not uniform across all methanogens. This guide elucidates the known structural details of **methanophenazine**, highlighting its verified presence in the order Methanosarcinales and its proposed existence in others, while noting its absence in more distantly related methanogenic species.

Structural Variations of Methanophenazine

The primary structural information for **methanophenazine** comes from its isolation and characterization from *Methanosa*cina mazei Gö1. The molecule consists of a 2-hydroxyphenazine core linked via an ether bridge to a hydrophobic polyisoprenoid side chain. This side chain is crucial for anchoring the molecule within the cell membrane.

While detailed structural elucidation from multiple species is limited in the current literature, a combination of direct analysis and genomic evidence allows for a preliminary comparison.

Feature	<i>Methanosarcina mazei</i> Gö1	<i>Methanosaeta thermophila</i>	Other Methanogenic Orders (e.g., <i>Methanococcales</i> , <i>Methanobacteriales</i>)
Presence	Verified	Proposed (Genomic Evidence)	Not Detected
Core Structure	2-Hydroxyphenazine	Presumed 2-Hydroxyphenazine	-
Side Chain	Polyisoprenoid (C ₂₅ H ₄₃)	Putative Polyisoprenoid	-
Molecular Mass	538 Da	Not Determined	-

Table 1: Comparative summary of **methanophenazine** structural features across different methanogenic species.

The analysis of *Methanosarcina mazei* Gö1 has definitively identified its **methanophenazine** as a 2-hydroxyphenazine derivative with a C₂₅H₄₃ polyisoprenoid side chain, resulting in a molecular mass of 538 Da[1][2]. For *Methanosaeta thermophila*, the presence of **methanophenazine** is inferred from genomic data, which suggests the existence of a ferredoxin:heterodisulfide oxidoreductase system that would utilize this electron carrier. However, direct isolation and structural confirmation are yet to be accomplished. In other methanogenic orders, such as *Methanococcales* and *Methanobacteriales*, **methanophenazine** has not been detected, indicating that these organisms likely employ different electron transport strategies.

Experimental Protocols

The elucidation of **methanophenazine**'s structure relies on a series of meticulous experimental procedures. The following protocols are based on the successful isolation and characterization

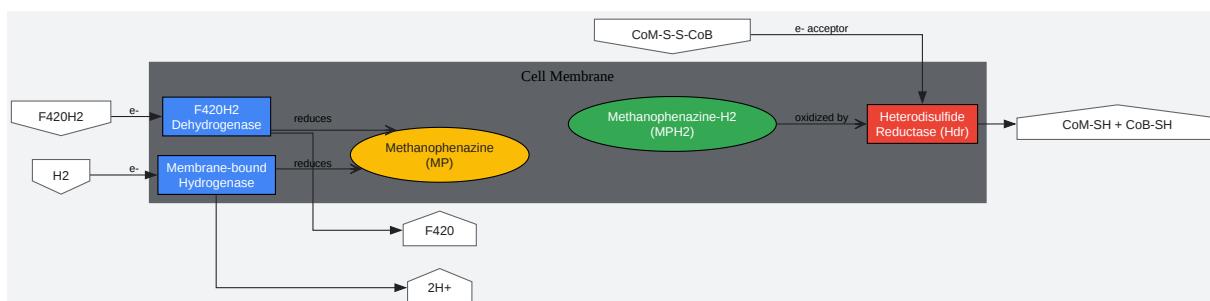
from *Methanosa*cina mazei Gö1.

Extraction and Purification of Methanophenazine

This protocol details the isolation of the hydrophobic **methanophenazine** molecule from the cell membranes of methanogens.

- **Membrane Preparation:** Cells are harvested and lysed. The cell lysate is then subjected to ultracentrifugation to pellet the membrane fraction. The membrane pellet is washed multiple times to remove cytoplasmic components[1].
- **Lyophilization:** The washed membrane pellet is lyophilized (freeze-dried) overnight to remove water, which facilitates the extraction with a nonpolar solvent.
- **Solvent Extraction:** The lyophilized membranes are repeatedly extracted with an oxygen-free organic solvent, such as isooctane. This step solubilizes the hydrophobic **methanophenazine**, separating it from the membrane proteins and other polar lipids[1].
- **Purification by HPLC:** The combined isooctane extracts are concentrated and then purified using high-performance liquid chromatography (HPLC). A silica column is typically used with a gradient of solvents (e.g., cyclohexane and ethyl acetate) to separate the **methanophenazine** from other hydrophobic molecules[1]. The fractions containing the yellow-colored **methanophenazine** are collected.

Structural Elucidation


The purified **methanophenazine** is subjected to various analytical techniques to determine its chemical structure.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry is used to determine the precise molecular mass of the compound (e.g., 538.3930 Da for *M. mazei* Gö1 **methanophenazine**) and to deduce its elemental composition[2].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure. Analysis of the chemical shifts, splitting patterns, and correlation spectra reveals the aromatic phenazine core and the structure of the isoprenoid side chain[2].

- UV-Visible Spectroscopy: The optical absorption spectra of the oxidized and reduced forms of **methanophenazine** are recorded. The characteristic spectral shifts upon reduction confirm its redox-active nature and can be used to determine its extinction coefficient[1].

Functional Context: The Role of Methanophenazine in Electron Transport

Methanophenazine is a critical component of the membrane-bound electron transport chain in *Methanosarcina*, where it shuttles electrons between key enzyme complexes. This process is essential for the conservation of energy in the form of a proton or sodium ion gradient across the membrane.

[Click to download full resolution via product page](#)

Figure 1: Electron transport pathway involving **methanophenazine** in *Methanosarcina*. Electrons from F420H2 or H2 reduce **methanophenazine** (MP) to MPH2, which then donates electrons to the heterodisulfide reductase (Hdr).

The diagram above illustrates how **methanophenazine** functions as a central hub in the electron transport chain of *Methanosarcina*. It accepts electrons from both the F₄₂₀H₂

dehydrogenase and membrane-bound hydrogenases. The reduced **methanophenazine** (MPH_2) then diffuses through the membrane to donate these electrons to the terminal electron acceptor, the heterodisulfide reductase (Hdr). This electron flow is coupled to the generation of an ion gradient, which drives ATP synthesis. The structural features of **methanophenazine**, particularly its long, hydrophobic isoprenoid tail, are perfectly suited for this role as a mobile electron carrier within the lipid bilayer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport of *Methanosarcina mazei* Gö1 - PMC
[pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of methanophenazine and function of phenazines in membrane-bound electron transport of *Methanosarcina mazei* Gö1 - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [structural comparison of methanophenazine from different methanogenic species]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232985#structural-comparison-of-methanophenazine-from-different-methanogenic-species>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com